(E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2-methoxyethyl)-1-[(E)-(3-methoxyphenyl)methylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-30-11-10-24-22(29)18-19-21(27-17-9-4-3-8-16(17)26-19)28(20(18)23)25-13-14-6-5-7-15(12-14)31-2/h3-9,12-13H,10-11,23H2,1-2H3,(H,24,29)/b25-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFNLRZVFYFKKD-DHRITJCHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]quinoxaline core.
Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group is introduced through a condensation reaction with an appropriate aldehyde.
Amination and Carboxamide Formation:
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Potential Chemical Reactions
The compound undergoes reactions typical of its functional groups:
Hydrolysis of the Carboxamide Group
The carboxamide group can hydrolyze under acidic or basic conditions to form a carboxylic acid:
Conditions : HCl in ethanol (acidic) or NaOH (basic).
Nucleophilic Substitution
The primary amino groups can react with electrophiles (e.g., alkylating agents):
Demethylation of Methoxy Groups
While less common, methoxy groups may undergo demethylation under strong acidic conditions (e.g., HI):
Table 2: Potential Reactions and Conditions
| Reaction Type | Reagents | Outcome | Reference |
|---|---|---|---|
| Carboxamide Hydrolysis | HCl/EtOH or NaOH | Carboxylic Acid Formation | |
| Amino Group Alkylation | Alkyl Halides (e.g., R-X) | N-Alkylation | |
| Demethylation | HI | Phenolic Hydroxyl Group Formation |
Structural and Reactivity Insights
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Stereochemistry : The (E)-configuration of the benzylidene group is critical for biological activity.
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Functional Group Interactions : The methoxy groups may influence reactivity via electron-donating effects, while the carboxamide group contributes to hydrogen bonding.
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Biological Relevance : Structural modifications (e.g., substituent size, electronic properties) significantly affect binding affinity and selectivity toward target proteins.
Research Findings
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Synthesis Optimization : Temperature control and solvent choice (e.g., DMSO, ethanol) are critical for reaction efficiency.
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Purification : Chromatography or recrystallization ensures high purity, essential for downstream applications.
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Mechanistic Studies : Similar pyrroloquinoxaline derivatives exhibit diverse biological activities, highlighting the importance of functional group positioning .
Comparative Analysis of Functional Groups
Table 3: Functional Group Reactivity
| Functional Group | Key Reaction | Typical Reagents |
|---|---|---|
| Carboxamide | Hydrolysis | HCl/EtOH, NaOH |
| Amino | Alkylation | Alkyl Halides (R-X) |
| Methoxy | Demethylation | HI |
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing ligands or inhibitors with tailored biological activity. Further studies could explore its participation in cross-coupling reactions or metal-mediated transformations, leveraging its heterocyclic core.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Schiff base compounds, including derivatives of (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide. These compounds have demonstrated effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For example, some Schiff bases exhibit higher activity against Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antimicrobial agents .
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of cell proliferation. Studies have shown that certain derivatives can effectively target cancer cell lines, suggesting potential for further development in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For instance, it may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression. This property is crucial for designing drugs that can modulate these pathways effectively .
Dyes and Pigments
The structural characteristics of this compound allow it to be utilized in the synthesis of dyes and pigments. Schiff bases are known for their vibrant colors and stability, making them suitable for applications in textiles and coatings. The incorporation of methoxy groups enhances their solubility and color properties, which is advantageous for dye applications .
Catalysis
In catalytic processes, compounds similar to this compound have been explored as catalysts in organic reactions. Their ability to coordinate with metal ions can enhance reaction rates and selectivity in various chemical transformations. This application is particularly relevant in the synthesis of complex organic molecules where precise control over reaction conditions is required .
Case Study 1: Antimicrobial Efficacy
A study conducted on various Schiff bases derived from similar compounds demonstrated significant antibacterial activity against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives were more effective than traditional antibiotics like chloramphenicol, showcasing their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of related compounds on different cancer cell lines. Results showed that some derivatives induced apoptosis through mitochondrial pathways, suggesting a mechanism that could be exploited in developing new cancer therapies .
Case Study 3: Catalytic Applications
Research into the catalytic properties of Schiff bases revealed their effectiveness in facilitating reactions such as aldol condensation and Michael addition. These findings support the use of this compound as a versatile catalyst in organic synthesis .
Mechanism of Action
The mechanism of action of (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and may vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrroloquinoxaline Derivatives
Key Insights:
Benzylidene vs. Replacement of the methoxy group with a hydroxyl group (as in ) reduces lipophilicity (clogP: ~2.1 vs. ~2.8), which may decrease cellular uptake but improve solubility .
Carboxamide Side Chain: The N-(2-methoxyethyl) group in the target compound balances hydrophilicity and flexibility, contrasting with bulkier chains like N-(2-cyclohexenylethyl) in , which may sterically hinder target binding.
Electronic Effects :
- The 2-thienylmethylene group in introduces sulfur-mediated electronic effects, possibly altering redox properties or binding to metal-containing enzymes .
- Ethoxy and hydroxy dual substitution in may enhance hydrogen-bonding interactions with targets like kinase ATP pockets .
Hypothetical Activity Trends
While explicit bioactivity data for the target compound is unavailable, trends from analogs suggest:
- Kinase Inhibition : Bulkier side chains (e.g., ) may reduce potency due to steric clashes, whereas methoxyethyl (target compound) or phenylethyl () groups could optimize binding.
- Solubility: Hydroxy-substituted analogs () likely exhibit higher aqueous solubility than methoxy derivatives, critical for intravenous formulations.
- Metabolic Stability : The 3-methoxy group in the target compound may resist oxidative metabolism better than hydroxylated analogs .
Biological Activity
The compound (E)-2-amino-1-((3-methoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a derivative of pyrrolo[2,3-b]quinoxaline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antioxidant, anticancer, and antibacterial properties.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
This compound features a pyrrolo[2,3-b]quinoxaline core with various substituents that enhance its biological properties. The synthesis of such derivatives typically involves multi-step organic reactions, including cycloaddition and functional group modifications to introduce the methoxy and amino groups.
Antioxidant Activity
Recent studies have demonstrated that pyrrolo[2,3-b]quinoxaline derivatives possess significant antioxidant properties. For instance, compounds derived from this class have been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. One study reported that certain derivatives exhibited an overall rate constant of for hydroxyl radical scavenging activity in specific solvents . This suggests that this compound may also exhibit similar radical-scavenging capabilities.
Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives are under investigation for their potential as anticancer agents. A study highlighted the design of quinoxaline-based EphA3 tyrosine kinase inhibitors that showed high efficacy in reducing tumor size in lymphoma models. These inhibitors were characterized through various assays, indicating a promising therapeutic profile for related compounds . The specific compound may share similar mechanisms of action due to structural similarities.
Antibacterial Activity
The antibacterial properties of pyrrolo[2,3-b]quinoxaline derivatives have also been documented. These compounds have shown effectiveness against various bacterial strains, likely due to their ability to interfere with bacterial growth mechanisms. The exact mode of action remains an area for further research but may involve inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Case Studies
- Antioxidant Evaluation : In a comparative study on several pyrrolo[2,3-b]quinoxaline derivatives, it was found that some exhibited over 90% inhibition against free radicals at concentrations as low as 30 µM. This suggests a strong potential for therapeutic applications in oxidative stress-related conditions .
- Cancer Inhibition : In vivo studies on quinoxaline derivatives showed significant tumor suppression in lymphoma models. The results indicated that these compounds could serve as effective therapeutic agents against specific cancer types due to their selective targeting of cancerous cells while sparing normal tissues .
Research Findings
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antioxidant | DPPH Assay | High radical scavenging activity (rate constant: ) |
| Anticancer | In Vivo Study | Significant tumor size reduction in lymphoma models |
| Antibacterial | Bacterial Assays | Effective against multiple bacterial strains |
Q & A
Q. What are the common synthetic routes for preparing this quinoxaline derivative?
The compound can be synthesized via nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) as a key intermediate. DCQX reacts with amines (e.g., 3-methoxybenzylamine) under microwave-assisted or reflux conditions to introduce substituents at the C2 and C3 positions. Subsequent coupling with N-(2-methoxyethyl)carboxamide precursors completes the synthesis. Purification typically involves column chromatography and recrystallization .
Q. Which analytical techniques are critical for structural characterization?
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry. IR identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- X-ray crystallography : Resolves ambiguities in molecular geometry, particularly the (E)-configuration of the benzylidene moiety .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How is purity assessed during synthesis?
Purity is determined via HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC). Elemental analysis (C, H, N) with <0.4% deviation from theoretical values ensures batch consistency .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields?
DoE methodologies, such as response surface modeling, systematically evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for imine formation (e.g., ethanol as solvent, 60°C, 12 hrs), reducing side products like hydrolyzed intermediates .
Q. How to address contradictions between spectroscopic and crystallographic data?
Discrepancies (e.g., unexpected NOE correlations in NMR vs. X-ray data) may arise from dynamic effects in solution (e.g., rotational barriers). Computational modeling (DFT) can simulate solution-state conformers, while variable-temperature NMR probes energy barriers .
Q. What strategies are used to evaluate biological activity in quinoxaline derivatives?
Q. How to mitigate degradation during storage?
The compound’s sensitivity to light and humidity necessitates storage in amber vials under inert gas (N₂/Ar). Stability studies (TGA/DSC) recommend temperatures ≤-20°C for long-term preservation. Lyophilization improves shelf life for hygroscopic batches .
Q. What challenges arise during scale-up from lab to pilot production?
Flow chemistry systems enhance reproducibility by maintaining precise temperature/residence time control. For example, continuous-flow reactors minimize exothermic side reactions during carboxamide coupling, improving yield scalability .
Q. How to identify and quantify synthetic impurities?
LC-MS/MS with a QTOF detector profiles impurities (e.g., unreacted DCQX or hydrolyzed byproducts). Quantitative ¹H NMR (qNMR) using internal standards (e.g., maleic acid) validates impurity thresholds (<0.1% w/w) .
Q. What computational tools predict physicochemical properties?
Software like ACD/Labs Percepta calculates logP, solubility, and pKa. Molecular dynamics simulations (e.g., GROMACS) model solvation effects, aiding in formulation design .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| DCQX amination | EtOH, 60°C, 12 hrs | 78 | 98.5 | |
| Carboxamide coupling | DMF, EDC/HOBt, rt, 24 hrs | 65 | 97.2 | |
| Purification | SiO₂ column (CH₂Cl₂/MeOH 9:1) | - | 99.0 |
Table 2 : Stability Under Storage Conditions
| Condition | Degradation (%) at 6 Months | Reference |
|---|---|---|
| 25°C, ambient light | 12.3 | |
| -20°C, dark, N₂ | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
